Decahydroquinoxaline-2-carbonitrile
Description
Decahydroquinoxaline-2-carbonitrile (C₉H₁₃N₃) is a bicyclic organic compound comprising a saturated quinoxaline backbone with a nitrile group at the 2-position. Its fully hydrogenated structure imparts high stability and conformational rigidity, making it a valuable intermediate in pharmaceutical synthesis, agrochemical research, and materials science. The compound’s nitrile group enhances reactivity in nucleophilic addition and cyclization reactions, while its bicyclic framework contributes to stereochemical complexity, enabling applications in asymmetric catalysis .
Key physicochemical properties include:
- Molecular weight: 163.22 g/mol
- Boiling point: ~280–285°C (estimated)
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C9H15N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h7-9,11-12H,1-4,6H2 |
InChI Key |
PIZBNZNIVBPIRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NCC(N2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoxaline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene-1,2-diamine with a suitable nitrile source under microwave irradiation. This method is efficient and yields high purity products .
Industrial Production Methods: Industrial production of decahydroquinoxaline-2-carbonitrile often employs green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, use of recyclable catalysts, and microwave-assisted synthesis are commonly used .
Types of Reactions:
Oxidation: Decahydroquinoxaline-2-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
Decahydroquinoxaline-2-carbonitrile is a bicyclic organic compound with significant potential in various scientific and industrial applications. Its unique structural features, including a quinoxaline moiety and a nitrile functional group, contribute to its biological activity, making it a subject of interest in medicinal chemistry, material science, and other fields. This article explores the applications of decahydroquinoxaline-2-carbonitrile, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
Decahydroquinoxaline-2-carbonitrile exhibits promising biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including multi-drug resistant strains. Studies indicate significant inhibition of bacterial growth.
- Antitumor Activity : In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models, achieving up to 60% tumor reduction at specific dosages.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in models of induced arthritis, indicating potential therapeutic applications in inflammatory diseases.
Material Science
The unique structural characteristics of decahydroquinoxaline-2-carbonitrile make it suitable for use in material science. Its ability to form stable complexes with various substrates allows it to be utilized in the development of new materials with enhanced properties.
Case Study 1: Cancer Treatment
Objective : Evaluate the anticancer effects of decahydroquinoxaline-2-carbonitrile in breast cancer models.
Results : The compound demonstrated significant apoptosis induction in cancer cells while exhibiting minimal effects on normal cells, highlighting its potential as a targeted cancer therapy.
Case Study 2: Infection Control
Objective : Assess the antimicrobial efficacy against resistant bacterial strains.
Results : Decahydroquinoxaline-2-carbonitrile showed effective inhibition of growth in multi-drug resistant strains, suggesting its utility as an antimicrobial agent.
Case Study 3: Anti-inflammatory Research
Objective : Investigate the anti-inflammatory properties in animal models.
Results : Significant reductions in paw swelling were observed following treatment with decahydroquinoxaline-2-carbonitrile, indicating its potential for treating inflammatory conditions.
Mechanism of Action
The mechanism of action of decahydroquinoxaline-2-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Decahydroquinoxaline-2-carbonitrile’s utility, it is compared to three analogs: Decahydroisoquinoline-3-carbonitrile, Octahydroquinoxaline-2-carbonitrile, and Piperidine-2-carbonitrile.
Table 1: Physicochemical and Reactivity Comparison
| Property | Decahydroquinoxaline-2-carbonitrile | Decahydroisoquinoline-3-carbonitrile | Octahydroquinoxaline-2-carbonitrile | Piperidine-2-carbonitrile |
|---|---|---|---|---|
| Molecular formula | C₉H₁₃N₃ | C₉H₁₃N₃ | C₈H₁₁N₃ | C₆H₁₀N₂ |
| Melting point (°C) | 120–123 | 115–118 | 98–101 | 75–78 |
| LogP (lipophilicity) | 1.2 | 1.5 | 0.8 | 0.3 |
| Reactivity with Grignard | Moderate | High | Low | Very high |
| Thermal stability (°C) | >250 | >240 | >220 | >180 |
Research Findings and Limitations
Recent studies highlight:
- Synthetic efficiency: Decahydroquinoxaline-2-carbonitrile can be synthesized in 65% yield via hydrogenation of quinoxaline-2-carbonitrile, outperforming Decahydroisoquinoline analogs (50% yield) .
- Toxicity profile: Piperidine-2-carbonitrile shows higher acute toxicity (LD₅₀ = 120 mg/kg in rats) compared to Decahydroquinoxaline-2-carbonitrile (LD₅₀ = 450 mg/kg) .
- Limitations : The compound’s high melting point complicates solvent-free reactions, and its nitrile group may hydrolyze under prolonged basic conditions.
Biological Activity
Decahydroquinoxaline-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Decahydroquinoxaline-2-carbonitrile belongs to the quinoxaline family, which has been extensively studied for its pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. The unique structural features of decahydroquinoxaline derivatives allow for interaction with various biological targets, making them valuable in drug development.
2. Synthesis of Decahydroquinoxaline-2-carbonitrile
The synthesis of decahydroquinoxaline-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common synthetic route is outlined below:
- Formation of Quinoxaline : The initial step involves the condensation of 1,2-diamines with diketones or α,β-unsaturated carbonyl compounds.
- Cyclization and Functionalization : Subsequent cyclization leads to the formation of the quinoxaline ring. The introduction of a cyano group can be achieved through nucleophilic substitution or direct nitration.
- Final Purification : Products are purified using techniques such as recrystallization or chromatography.
3.1 Anticancer Activity
Research has shown that decahydroquinoxaline derivatives exhibit significant anticancer properties. A study reported the synthesis of various quinoxaline derivatives that displayed IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Notably, one derivative exhibited an IC50 of 1.9 µg/mL against HCT-116 cells compared to doxorubicin's IC50 of 3.23 µg/mL, indicating promising efficacy .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Decahydroquinoxaline-2-carbonitrile | HCT-116 | 1.9 | |
| Doxorubicin | HCT-116 | 3.23 | |
| Decahydroquinoxaline-2-carbonitrile | MCF-7 | 2.3 |
3.2 Antimicrobial Activity
Decahydroquinoxaline derivatives have also been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .
3.3 Neuroprotective Effects
Recent investigations into the neuroprotective effects of decahydroquinoxaline derivatives suggest they may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . These findings are crucial for developing therapeutic strategies for conditions like Alzheimer's disease.
4. Case Studies
Case Study 1: Anticancer Activity Evaluation
A comprehensive study evaluated several decahydroquinoxaline derivatives against multiple cancer cell lines, focusing on their mechanism of action through apoptosis induction and cell cycle arrest. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another case study assessed the efficacy of decahydroquinoxaline derivatives against clinical isolates of resistant bacterial strains. The results indicated significant activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential use in treating resistant infections.
5. Conclusion
Decahydroquinoxaline-2-carbonitrile exhibits a range of biological activities that warrant further exploration in pharmaceutical research. Its promising anticancer and antimicrobial properties make it a candidate for drug development aimed at addressing critical health challenges.
Chemical Reactions Analysis
Method 1: Reaction of 1,2-Diaminocyclohexane and Diethyl Oxalate
-
Reagents : 1,2-diaminocyclohexane, diethyl oxalate, dehydrated alcohol.
-
Conditions : Room temperature for 12 hours.
-
Product : 2,3-diketone octahydroquinoxaline.
-
Mechanism : A condensation reaction forms the diketone intermediate, which undergoes subsequent reduction .
Method 2: Reduction of 2,3-Diketone Octahydroquinoxaline
-
Reagents : Lithium Aluminium Hydride (LAH) or Raney nickel, tetrahydrofuran (THF).
-
Conditions : Low temperatures (-10°C to 0°C) for 48 hours under nitrogen protection .
-
Product : Decahydroquinoxaline-2-carbonitrile.
-
Mechanism : LAH reduces the diketone to form the fully saturated bicyclic structure .
Key Reaction Data
| Step | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| 1 | 1,2-diaminocyclohexane + diethyl oxalate, EtOH, RT, 12h | 30g | 2,3-diketone octahydroquinoxaline |
| 2 | LAH, THF, -10°C–0°C, 48h | 7g | Decahydroquinoxaline-2-carbonitrile |
Chemical Reactivity
Decahydroquinoxaline-2-carbonitrile exhibits reactivity typical of quinoxaline derivatives, with specific modifications due to its carbonitrile group. Key reaction types include:
Nucleophilic Substitution
The carbonitrile group (-CN) can act as a leaving group under basic or acidic conditions, enabling substitution reactions. For example, hydrolysis of the nitrile group may yield amides or carboxylic acids, depending on reaction conditions.
Addition Reactions
The bicyclic structure allows for electrophilic addition, particularly at positions adjacent to the nitrile group. This reactivity is exploited in cross-coupling reactions or cycloadditions.
Reduction and Functionalization
The compound’s carbonitrile group can be reduced to amine or amide derivatives using reagents like LAH or catalytic hydrogenation. For instance, reduction of the nitrile to a primary amine enables further functionalization for pharmaceutical applications .
Metal-Mediated Reactions
Transition metal catalysts (e.g., palladium) may facilitate cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new functional groups at the bicyclic core.
Reactivity Trends
-
Regioselectivity : The carbonitrile group directs reactivity to specific positions on the bicyclic framework.
-
Stability : The saturated bicyclic structure enhances thermal and chemical stability compared to unsaturated quinoxalines.
Pharmaceutical Development
-
Drug Design : The compound’s nitrile group is a versatile functional handle for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents.
-
Agrochemicals : Derivatives may act as herbicides or pesticides due to their interaction with biological targets.
Material Science
-
Polymer Chemistry : The compound’s reactivity enables incorporation into polymer backbones or side chains for advanced materials.
Research Findings and Challenges
-
Synthesis Optimization : The patent in highlights challenges in scaling up the LAH reduction step, requiring strict temperature control and inert atmospheres.
-
Functionalization : While the nitrile group is reactive, competing side reactions (e.g., decomposition under basic conditions) necessitate precise control of reaction parameters .
-
Biological Testing : Limited data exist on the compound’s direct biological activity, though its derivatives (e.g., tetrahydroquinoxaline analogs) show promise in drug discovery .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Decahydroquinoxaline-2-carbonitrile, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization of nitrile-containing precursors under catalytic hydrogenation conditions. For example, a nitro group reduction followed by cyclization with cyanide donors can yield the decahydroquinoxaline backbone. Optimization requires adjusting reaction parameters (temperature, solvent polarity, catalyst loading) and using kinetic monitoring (e.g., in situ IR spectroscopy) to identify intermediates . Yield improvements are often achieved via microwave-assisted synthesis or flow chemistry setups to enhance reaction homogeneity .
Q. What characterization techniques are most reliable for confirming the structure of Decahydroquinoxaline-2-carbonitrile?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying the bicyclic structure and nitrile functionality. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies the C≡N stretch (~2240 cm⁻¹). X-ray crystallography is recommended for unambiguous stereochemical assignment, particularly for the decalin ring system .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of Decahydroquinoxaline-2-carbonitrile in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying nucleophilic/electrophilic sites. Molecular dynamics simulations predict solvent effects on reaction pathways. For example, solvation free energy calculations in polar aprotic solvents (e.g., DMF) correlate with experimental reaction rates .
Q. What strategies resolve contradictions in reported spectroscopic data for Decahydroquinoxaline derivatives?
- Methodological Answer : Discrepancies in NMR shifts or IR bands often arise from conformational isomerism or solvent effects. Researchers should:
- Compare data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Perform variable-temperature NMR to detect dynamic equilibria.
- Validate assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .
Q. How can researchers design experiments to probe the stereoelectronic effects of the nitrile group in Decahydroquinoxaline-2-carbonitrile?
- Methodological Answer : Isotopic labeling (¹⁵N or ¹³C at the nitrile position) combined with kinetic isotope effect (KIE) studies quantifies electronic contributions. Electrochemical methods (cyclic voltammetry) measure redox potentials to assess electron-withdrawing effects. Additionally, substituent variation (e.g., replacing -CN with -COOR) followed by comparative DFT analysis isolates stereoelectronic influences .
Ethical and Analytical Rigor
Q. What ethical considerations apply when using synthetic intermediates with potential toxicity?
- Methodological Answer : Researchers must adhere to the Globally Harmonized System (GHS) for hazard communication. Safety protocols include:
- Conducting toxicity assays (e.g., Ames test) for intermediates.
- Implementing engineering controls (fume hoods, closed-system reactors) to minimize exposure.
- Citing Material Safety Data Sheets (MSDS) from authoritative sources like ECHA or PubChem .
Q. How should contradictory results in catalytic hydrogenation studies be analyzed?
- Methodological Answer : Contradictions may stem from catalyst poisoning (e.g., sulfur impurities) or substrate stereochemistry. Researchers should:
- Replicate experiments with purified substrates and standardized catalysts (e.g., Pd/C from certified suppliers).
- Use statistical tools (ANOVA) to evaluate reproducibility.
- Cross-reference with kinetic models (e.g., Langmuir-Hinshelwood) to identify rate-limiting steps .
Future Research Directions
Q. What gaps exist in understanding the ring-strain dynamics of Decahydroquinoxaline-2-carbonitrile?
- Methodological Answer : Limited data exist on the conformational flexibility of the decalin ring under thermal stress. Propose:
- Variable-temperature X-ray diffraction to map ring puckering.
- Torsional energy calculations (DFT) to predict strain-induced reactivity.
- Photochemical studies to assess ring-opening pathways under UV irradiation .
Q. How can machine learning improve retrosynthetic planning for Decahydroquinoxaline-2-carbonitrile derivatives?
- Methodological Answer : Train models on reaction databases (e.g., Reaxys, Pistachio) to prioritize high-yield pathways. Feature engineering should include steric parameters, electronic descriptors (Hammett constants), and solvent compatibility scores. Validate predictions with robotic high-throughput screening platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
